3-aminooxetane-3-carboxamide, acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2126177-95-3 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
acetic acid;3-aminooxetane-3-carboxamide |
InChI |
InChI=1S/C4H8N2O2.C2H4O2/c5-3(7)4(6)1-8-2-4;1-2(3)4/h1-2,6H2,(H2,5,7);1H3,(H,3,4) |
InChI Key |
OMTXYXXODTVZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C(CO1)(C(=O)N)N |
Purity |
95 |
Origin of Product |
United States |
Structural Significance of Oxetane Architectures in Contemporary Organic Chemistry
Oxetane (B1205548) rings, which are four-membered cyclic ethers, have garnered substantial interest in contemporary organic and medicinal chemistry. acs.orgnih.gov Their significance stems from a unique combination of physical and chemical properties that distinguish them from other cyclic and acyclic structures.
The oxetane motif is a compact, polar, and sp³-rich scaffold that can introduce three-dimensionality into molecular design. nih.govnih.gov This is crucial in drug discovery, where molecular shape and vectoral presentation of functional groups dictate biological interactions. The strained nature of the four-membered ring (with a strain energy of approximately 106 kJ/mol) results in a nearly planar structure, which is conformationally more rigid than larger rings. nih.gov
In medicinal chemistry, oxetanes are often employed as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups. researchgate.netacs.org This substitution can lead to profound improvements in a molecule's physicochemical properties, including:
Increased Aqueous Solubility: The polar nature of the ether oxygen can significantly enhance solubility compared to a nonpolar gem-dimethyl group. researchgate.netacs.org
Improved Metabolic Stability: Replacing metabolically vulnerable groups with a stable oxetane ring can protect a drug candidate from rapid degradation. researchgate.netacs.org
Modified Lipophilicity and Basicity: The introduction of an oxetane can modulate a compound's lipophilicity (logP) and the basicity (pKa) of nearby amine groups, which are critical parameters for optimizing pharmacokinetic profiles. acs.orgcore.ac.uk
The tactical placement of an oxetane ring can therefore be used to fine-tune a molecule's properties, block sites of metabolic attack, and explore novel chemical space. nih.gov
Overview of Carboxamide Functionalities in Complex Molecular Design
The carboxamide group (–CONH₂) is a cornerstone of molecular design, particularly in the fields of medicinal chemistry and materials science. jocpr.com Its prevalence is due to its remarkable stability and its capacity for forming strong hydrogen bonds, which are fundamental to molecular recognition and structural integrity. nih.gov
Carboxamides are key components of peptides and proteins, where the amide bond forms the backbone of these essential biomolecules. jocpr.com In synthetic molecules, the carboxamide functional group serves several critical roles:
Hydrogen Bonding: The amide contains both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form robust and directional intermolecular and intramolecular interactions. This capability is vital for binding to biological targets like enzymes and receptors. nih.gov
Structural Rigidity: The partial double-bond character of the C-N bond restricts rotation, leading to a planar and rigid unit. This conformational constraint helps to pre-organize molecules into specific shapes, reducing the entropic penalty upon binding to a target.
Chemical Stability: Amides are generally resistant to hydrolysis compared to esters, making them a reliable and durable linker in complex molecules, including many pharmaceutical drugs. nih.gov
Due to these features, the carboxamide functionality is considered a privileged structure in drug discovery, contributing to target affinity, selectivity, and favorable pharmacokinetic properties. jocpr.comnih.gov
Elucidation of 3 Aminooxetane 3 Carboxamide As a Unique Scaffold
The compound 3-aminooxetane-3-carboxamide (B3101191) is a specialized chemical entity that positions both an amino group and a carboxamide group on the same carbon (C3) of the oxetane (B1205548) ring. This geminal disubstitution creates a highly functionalized and sterically defined scaffold.
The uniqueness of this arrangement lies in the precise three-dimensional orientation of its functional groups. The rigid oxetane ring acts as a chassis, holding the nucleophilic amino group and the hydrogen-bonding carboxamide in a fixed spatial relationship. This makes it an exceptionally valuable building block for constructing more complex molecules where specific pharmacophoric features must be accurately presented.
The combination of the polar oxetane ether, the basic amino group, and the hydrogen-bonding carboxamide within such a compact structure offers a powerful tool for chemists. It can be used to systematically probe structure-activity relationships by serving as a rigid core onto which other molecular fragments can be attached. The stability of the 3,3-disubstituted oxetane pattern is generally higher than other substitution patterns, making this scaffold synthetically accessible and robust. nih.gov
Conceptual Framework of the Acetic Acid Component As a Supramolecular Adduct or Salt
Approaches to the 3,3-Disubstituted Oxetane Core
The primary challenge in synthesizing oxetane derivatives is overcoming the inherent ring strain, which makes their formation via cyclization kinetically less favorable compared to three, five, or six-membered rings. acs.org Various methods have been developed to efficiently construct this valuable heterocyclic core.
A fundamental approach to forming the oxetane ring is through intramolecular C–O bond formation, most commonly via a Williamson ether-type synthesis. beilstein-journals.org This strategy typically involves the cyclization of a functionalized 1,3-diol precursor where one hydroxyl group is converted into a good leaving group.
One established route to 3,3-disubstituted oxetanes begins with appropriately substituted dimethyl malonates. The process involves several key steps:
Installation of a protected hydroxymethyl group.
Double ester reduction to yield the corresponding 1,3-diol.
Selective tosylation of the primary hydroxyl group to create a good leaving group.
Base-mediated intramolecular cyclization to form the oxetane ring.
Final deprotection of the remaining hydroxyl group.
This Williamson etherification pathway has been reported to achieve yields between 59% and 87% for the crucial cyclization step and tolerates a variety of substituents at the 3-position, including aryl, allyl, and alkyl groups. acs.org
Photochemical methods provide a distinct pathway to oxetane rings. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic and effective method for oxetane synthesis. slideshare.netnih.gov First reported in 1909, the reaction involves the excitation of a carbonyl compound to its triplet state, which then interacts with a ground-state alkene to form a diradical intermediate that subsequently cyclizes to the oxetane product. mdpi.comresearchgate.net
The reaction's utility extends to the synthesis of functionalized aminooxetanes, particularly when using electron-rich alkenes such as enamines. mdpi.com The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors like the choice of solvent, the electronic nature of the substituents on both the carbonyl and alkene partners, and temperature. slideshare.net This reaction has been successfully applied to the synthesis of various natural products and other biologically active molecules containing the oxetane motif. slideshare.netmdpi.com
A highly effective and modular modern strategy for synthesizing 3-aminooxetanes leverages the inherent strain of the oxetane ring as a thermodynamic driving force. nih.govresearchgate.net This approach typically starts with the commercially available and highly reactive oxetan-3-one. enamine.net A robust, two-step protocol has been developed that offers a scalable and broadly applicable route to oxetane-containing amide bioisosteres. nih.govresearchgate.net
The key steps are:
Formation of a Mannich Adduct: Oxetan-3-one reacts with a secondary amine and benzotriazole (B28993) under mild conditions. The relief of strain in the exocyclic double bond of the intermediate facilitates the smooth formation of a stable amine-benzotriazole adduct at room temperature. researchgate.netthieme-connect.com This intermediate is described as a "spring-loaded" adduct, primed for the next reaction. nih.govresearchgate.net
Nucleophilic Addition: The "spring-loaded" adduct is then treated with various organometallic reagents, such as Grignard reagents. The strain in the iminium intermediate generated in situ contributes to a rapid reaction with the nucleophile under mild conditions, affording the desired 3-amino-oxetane in good to high yields without opening the oxetane ring. researchgate.net
This method is highly versatile, tolerating a wide range of nucleophiles and amines, making previously difficult-to-access derivatives readily available. nih.govenamine.net
| Amine Component | Organometallic Reagent (Grignard) | Resulting 3-Substituent | Reported Yield |
|---|---|---|---|
| 4-Phenylpiperidine | (Het)aryl Grignard reagents | Various (het)aryl groups | Good to Excellent |
| Various Secondary Amines | Alkyl Grignard reagents | Various alkyl groups | Good to Excellent |
| Various Secondary Amines | Alkenyl Grignard reagents | Various alkenyl groups | Good |
| Various Secondary Amines | Alkynyl Grignard reagents | Various alkynyl groups | Good |
Controlling the stereochemistry during the synthesis of chiral oxetanes is crucial for their application in medicinal chemistry. Several stereoselective and asymmetric strategies have been developed. One approach involves the diastereoselective addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl imines, which serves to introduce a chiral center with high control. nih.gov
Another powerful technique is the asymmetric desymmetrization of oxetanes using a suitable chiral Brønsted acid catalyst, which can generate all-carbon quaternary stereocenters with excellent enantioselectivity. acs.org Furthermore, modern dual catalytic systems combining photoredox and nickel catalysis have been employed for the stereoselective arylation of Boc-protected aminooxetane carboxylic acids. doi.org These advanced methods provide access to highly functionalized and enantioenriched unnatural α-amino acids and their derivatives, highlighting the sophistication of current synthetic strategies. nih.gov
Installation and Functionalization of the 3-Amino Moiety
Once the oxetane core is established, or during its formation, the amino and carboxamide functionalities must be installed. Oxetan-3-one is a common and versatile starting material for this purpose. nih.gov
Direct amination of oxetan-3-one via reductive amination is one of the most widely used methods to introduce the 3-amino group. nih.gov This reaction is a cornerstone for creating a diverse range of 3-aminooxetane building blocks. Another powerful method is the Strecker synthesis, where oxetan-3-one reacts with an amine and a cyanide source (e.g., TMSCN) to produce a 3-amino-3-cyano oxetane intermediate. chemrxiv.org This cyano group can then be hydrolyzed to the desired carboxamide.
In multi-step syntheses, it is often necessary to protect the nucleophilic amino group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its stability under a wide range of nucleophilic and basic conditions. organic-chemistry.org
The introduction of a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This protection strategy is orthogonal to other protecting groups, such as the base-labile Fmoc group. organic-chemistry.orgresearchgate.net The Boc group is readily cleaved under mild, anhydrous acidic conditions, regenerating the free amine when needed for subsequent synthetic steps. This robust protection/deprotection protocol is fundamental in the synthesis of complex molecules like peptides and pharmaceuticals containing the aminooxetane scaffold. researchgate.net
| Reagent | Catalyst/Base (Example) | Solvent (Example) | Key Feature |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | NaOH or NaHCO₃ | Dioxane/Water | Standard aqueous conditions. |
| Di-tert-butyl dicarbonate (Boc₂O) | None (for highly nucleophilic amines) | Methanol | Simplified procedure for reactive amines. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP (acts as solvent and catalyst) | Highly efficient and chemoselective. organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Guanidine hydrochloride | Ethanol | Chemoselective protection under mild, heterogeneous conditions. researchgate.net |
Transformation of Precursors to the Amino Functionality
A common strategy for introducing the amino group at the 3-position of the oxetane ring involves the transformation of a suitable precursor, often derived from oxetan-3-one.
One established method begins with the reaction of oxetan-3-one with hydroxylamine (B1172632) to form 3-oximinooxetane. This intermediate is then reduced to yield 3-aminooxetane. The reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.
Another approach involves the nucleophilic addition of various carbon nucleophiles to N,O-acetals derived from oxetan-3-one. For instance, the use of trifluoroborates in the presence of a Lewis acid like BF₃·OEt₂ has been shown to be effective. acs.org
More recent methodologies have explored photoredox and nickel cross-coupling catalysis to synthesize 3-aryl-3-aminooxetanes from amino acid precursors, offering a mild and versatile route with tolerance for various functional groups. beilstein-journals.org Additionally, a protocol utilizing Katritzky's benzotriazole chemistry provides a pathway to amide bioisosteres, starting with the preparation of a reactive amine species. beilstein-journals.orgnih.gov
Table 1: Comparison of Methods for Amino Group Introduction
| Method | Starting Material | Reagents | Key Features |
| Oximation and Reduction | Oxetan-3-one | Hydroxylamine, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Established, multi-step process. |
| Nucleophilic Addition to N,O-acetals | Oxetan-3-one derivative | Trifluoroborates, BF₃·OEt₂ | Effective for introducing various carbon substituents along with the amino group. acs.org |
| Photoredox/Nickel Cross-Coupling | Amino acids | Photoredox catalyst, Nickel catalyst | Mild conditions, good functional group tolerance. beilstein-journals.org |
| Benzotriazole Chemistry | Oxetan-3-one | Benzotriazole, Organometallic reagents | Modular and scalable for creating amide bioisosteres. nih.gov |
Construction of the 3-Carboxamide Group
The formation of the carboxamide group at the 3-position is a critical step in the synthesis of the target molecule. Several synthetic strategies can be employed for this transformation.
A prevalent method for constructing the carboxamide group involves the coupling of a carboxylic acid precursor, such as 3-aminooxetane-3-carboxylic acid, with an amine source. wikipedia.org This is a standard amide bond formation reaction, often facilitated by coupling agents to activate the carboxylic acid. The direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures to remove water. wikipedia.org
An alternative to direct coupling involves the conversion of the carboxylic acid to a more reactive intermediate, such as a methyl ester. This ester can then undergo an ester-amide exchange reaction to form the desired carboxamide. nih.gov Enzymatic strategies have also been developed for amide bond formation, often involving the ATP-dependent activation of the carboxylic acid. nih.gov
Table 2: Amide Bond Formation from Carboxylic Acid Precursors
| Method | Precursor | Reagents | Key Features |
| Direct Amide Coupling | 3-Aminooxetane-3-carboxylic acid | Amine, Coupling agent | Standard and widely used method. wikipedia.org |
| Ester-Amide Exchange | Methyl 3-aminooxetane-3-carboxylate | Amine | Milder alternative to direct coupling. nih.gov |
| Enzymatic Synthesis | Carboxylic acid | Amine, ATP, Enzyme | Biocatalytic approach with high specificity. nih.gov |
Recent advances in organic synthesis have introduced C-H functionalization as a powerful tool for forming carbon-nitrogen bonds. While not explicitly detailed for 3-aminooxetane-3-carboxamide in the provided context, C-H functionalization strategies could theoretically be applied to introduce a carboxamide group onto a suitable oxetane precursor. These methods often involve transition-metal catalysis or photoredox catalysis to activate a C-H bond for subsequent amidation. ntu.edu.sg
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient route to complex molecules. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be used to synthesize α-amino amides and α-acyloxy carboxamides, respectively. nih.govresearchgate.netnih.gov
For instance, a three-component Passerini reaction of an oxetan-3-one, an isocyanide, and a carboxylic acid can produce 3,3-disubstituted oxetanes. researchgate.net A four-component Ugi reaction could similarly be envisioned to construct the 3-amino-3-carboxamide scaffold in a highly convergent manner. nih.govresearchgate.netnih.gov Copper-catalyzed four-component cascade reactions have also been developed for the synthesis of spirocyclic oxazolidines derived from 3-oxetanone (B52913). mdpi.com
Table 3: Multicomponent Reaction Strategies
| Reaction | Components | Product Type | Key Features |
| Passerini Reaction | Oxetan-3-one, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Good for creating 3,3-disubstituted oxetanes. researchgate.net |
| Ugi Reaction | Carbonyl, Amine, Isocyanide, Carboxylic Acid | α-Amino amide | Highly convergent for complex amide synthesis. nih.govresearchgate.netnih.gov |
| Copper-Catalyzed Cascade | Amino alcohol, 3-Oxetanone, Formaldehyde, Alkyne | Spirooxazolidine | Atom-economic and excellent chemoselectivity. mdpi.com |
Advanced Synthetic Considerations for 3-Aminooxetane-3-carboxamide
The synthesis of a bifunctional molecule like 3-aminooxetane-3-carboxamide requires careful consideration of chemoselectivity and the use of protecting groups to avoid unwanted side reactions.
Chemoselectivity is crucial when dealing with molecules that have multiple reactive functional groups. nih.gov In the synthesis of 3-aminooxetane-3-carboxamide, the amino and carboxylic acid (or its derivative) functionalities must be managed to ensure the desired transformations occur at the correct site.
Orthogonal protecting groups are essential tools for achieving this selectivity. iris-biotech.de These are protecting groups that can be removed under different specific conditions, allowing for the sequential deprotection and reaction of different functional groups within the same molecule. iris-biotech.deug.edu.pl For example, an Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, could be used to protect the amino group, while a t-butyl ester, which is acid-labile, could protect the carboxylic acid. iris-biotech.de This orthogonal strategy allows for the selective deprotection of one group while the other remains protected. Other protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are also commonly used in peptide and amino acid synthesis and could be applied here. peptide.com The p-nitrobenzyloxycarbonyl (pNZ) group is another option that is orthogonal to Boc, Fmoc, and Alloc protecting groups. ug.edu.plub.edu
Table 4: Common Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Labile to | Protected Group |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Amino |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Amino |
| tert-Butyl ester | tBu | Acid (e.g., TFA) | Carboxylic Acid |
| Carboxybenzyl | Cbz, Z | Hydrogenolysis | Amino |
| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., SnCl₂) | Amino |
Scale-Up Synthesis and Process Chemistry Optimization
The industrial production of this compound necessitates a focus on safety, efficiency, and economic viability. The transition from laboratory-scale synthesis to large-scale manufacturing involves a comprehensive evaluation and optimization of reaction parameters to ensure consistent product quality, high yields, and minimal environmental impact. The process typically revolves around the strategic construction of the core oxetane ring followed by the introduction and manipulation of functional groups.
A plausible and scalable synthetic route commences with the readily available precursor, 3-oxetanone. This approach can be systematically optimized at each stage to ensure suitability for industrial application. The key transformations in this pathway include the formation of an intermediate, such as 3-oximinooxetane or a nitro-adduct, followed by reduction and amidation steps.
One common laboratory method for producing related compounds involves the reaction of 3-oxetanone with hydroxylamine to form 3-oximinooxetane, which is subsequently reduced to introduce the amino group. Another patented approach for a structurally similar compound, 3-(aminomethyl)oxetane-3-carboxamide, utilizes the reaction of 3-oxetanone with nitromethane. vulcanchem.com This is followed by dehydration and catalytic hydrogenation. vulcanchem.com The resulting amino-functionalized oxetane can then be converted to the target carboxamide.
The optimization of these steps for scale-up would involve a detailed analysis of catalysts, solvents, reaction temperatures, and pressures to maximize yield and purity while minimizing reaction times and the formation of impurities. For instance, in the catalytic hydrogenation step, the choice of catalyst, such as palladium on carbon, and the optimization of hydrogen pressure and temperature are critical for efficient and safe operation on a large scale. vulcanchem.com
The conversion of the carboxylic acid or a corresponding ester to the final carboxamide is a crucial step. While direct amidation of the carboxylic acid is possible, it often requires high temperatures. A more common and controllable industrial method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or ester, followed by reaction with ammonia. The selection of the amidation agent and reaction conditions must be carefully controlled to prevent side reactions and ensure high conversion to the desired carboxamide.
Finally, the formation of the acetic acid salt is achieved by treating the free base of 3-aminooxetane-3-carboxamide with acetic acid. This step is critical for improving the stability and handling properties of the final product. The crystallization of the salt is a key purification step that can be optimized by controlling parameters such as solvent system, temperature profile, and seeding strategy to obtain the desired crystal form and purity.
Below is a table summarizing key parameters that would be optimized during the scale-up of a hypothetical multi-step synthesis of 3-aminooxetane-3-carboxamide, starting from 3-oxetanone.
Table 1: Process Chemistry Optimization Parameters for the Synthesis of 3-Aminooxetane-3-carboxamide
| Reaction Step | Parameter to Optimize | Typical Range/Options | Goal of Optimization |
|---|---|---|---|
| Step 1: Oximation of 3-Oxetanone | Reactant Ratio | 1.0 - 1.5 eq. of Hydroxylamine | Maximize conversion of 3-oxetanone |
| Solvent | Water, Ethanol, or mixtures | Improve solubility and reaction rate | |
| pH | 5 - 7 | Control reaction selectivity and minimize by-products | |
| Temperature | 20 - 60 °C | Optimize reaction rate and stability of the oxime | |
| Step 2: Reduction of 3-Oximinooxetane | Catalyst | Raney Nickel, Palladium on Carbon (Pd/C) | Achieve high yield and selectivity |
| Hydrogen Pressure | 1 - 10 atm | Ensure complete reduction in a reasonable time | |
| Solvent | Methanol, Ethanol, Water | Facilitate catalyst dispersion and product isolation | |
| Temperature | 25 - 80 °C | Balance reaction rate and catalyst stability | |
| Step 3: Carboxamide Formation | Activating Agent | Thionyl chloride, Esterification | Convert carboxylic acid to a more reactive species |
| Amidation Reagent | Ammonia (gas or solution) | Form the primary amide | |
| Solvent | Aprotic solvents (e.g., THF, Toluene) | Prevent side reactions with the solvent | |
| Temperature | 0 - 50 °C | Control reaction rate and minimize impurities | |
| Step 4: Salt Formation | Solvent System | Isopropanol, Ethanol, Water | Induce crystallization and control crystal form |
| Temperature Profile | Controlled cooling | Maximize yield and purity of the salt | |
| Molar Ratio of Acetic Acid | 1.0 - 1.1 equivalents | Ensure complete salt formation |
The successful scale-up of the synthesis of this compound hinges on a meticulous, data-driven approach to process optimization. Each step must be rigorously evaluated to ensure a robust, safe, and economically viable manufacturing process that consistently delivers a high-quality product.
Principles of Co-crystallization and Salt Formation in Organic Compounds
Co-crystals are multi-component crystalline solids composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, held together in a stoichiometric ratio by non-covalent interactions. researchgate.net The formation of either a co-crystal or a salt is primarily governed by the difference in the pKa values (ΔpKa) between the acidic and basic components. A ΔpKa of less than 0 generally results in a co-crystal, where no proton transfer occurs. When the ΔpKa is greater than 3, a salt is typically formed due to complete proton transfer. The region between 0 and 3 is a "gray area" where either outcome is possible. researchgate.net
The primary driving forces in the formation of these supramolecular structures are non-covalent interactions, with hydrogen bonding being the most significant for directing molecular self-assembly. chemicalbook.com Other interactions, such as van der Waals forces and π-π stacking, also contribute to the stability of the crystal lattice.
Hydrogen Bonding Motifs and Supramolecular Synthons Involving Carboxylic Acids and AmidesIn crystal engineering, predictable and robust hydrogen-bonding patterns, known as supramolecular synthons, are fundamental.nih.govFor complexes involving carboxylic acids and amides, two primary types of synthons are commonly observed: homosynthons and heterosynthons.sigmaaldrich.com
Homosynthons: These involve self-association between identical functional groups. Carboxylic acids frequently form robust dimers through a pair of O–H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.comrsc.org Similarly, primary amides can form dimers via N–H···O hydrogen bonds.
Heterosynthons: These are formed between different functional groups. The most common and predictable synthon between a carboxylic acid and an amide is the acid-amide heterosynthon. researchgate.net This also typically forms an R²₂(8) motif, involving a hydrogen bond from the carboxylic acid's hydroxyl group to the amide's carbonyl oxygen (O–H···O) and another from an amide N–H to the acid's carbonyl oxygen (N–H···O).
The formation of a specific synthon depends on factors like steric hindrance, the presence of other competing functional groups, and the stoichiometry of the components. rsc.org
Role of Acetic Acid as a Co-crystal Former or CounterionAcetic acid is a versatile molecule in supramolecular chemistry, capable of acting as both a co-crystal former and a salt-forming counterion. Its ability to donate a strong hydrogen bond from its carboxylic acid group makes it an effective partner in forming heterosynthons with various functional groups, including amides and pyridines.
As a small, simple carboxylic acid, it is frequently used in co-crystallization screening to modify the physicochemical properties of APIs. In the case of this compound can interact with two key functional groups: the primary amine and the primary amide. Given that the amine group is more basic than the amide, proton transfer from acetic acid to the amine is highly probable, leading to the formation of an ammonium carboxylate salt. This would result in strong charge-assisted hydrogen bonds between the newly formed ammonium group (N⁺–H) and the acetate anion (COO⁻).
Crystallographic and Spectroscopic Characterization of the Complex
Vibrational and Nuclear Magnetic Resonance Spectroscopic Probes of Intermolecular InteractionsDetailed vibrational (FTIR, Raman) and NMR spectra for "this compound" have not been reported. However, the expected spectroscopic changes upon complex formation can be predicted.
Vibrational Spectroscopy (FTIR/Raman): In an FTIR spectrum, the formation of an ammonium salt would be indicated by the appearance of broad N⁺–H stretching bands around 3000-2500 cm⁻¹ and changes in the carboxylate (COO⁻) stretching frequencies. The characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) would disappear and be replaced by asymmetric and symmetric COO⁻ stretching bands. chemicalbook.com The amide bands would also likely shift due to their involvement in hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, protonation of the amine would cause a significant downfield shift of the protons attached to the nitrogen. In ¹³C NMR, the chemical shifts of the carbon atoms in both the oxetane ring and the acetate molecule would be altered upon complexation, particularly the carbons adjacent to the interacting functional groups. mdpi.com For instance, the carbonyl carbon of the acetate would shift significantly compared to that in free acetic acid.
Impact of Supramolecular Organization on Molecular Design
The incorporation of strained ring systems like oxetanes into molecules is a modern strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, and lipophilicity without significantly increasing molecular weight. The 3-amino-3-carboxamide substitution pattern provides a rigid scaffold with defined vectors for its functional groups, making it a valuable building block for creating complex molecular architectures.
Forming a salt or co-crystal, such as with acetic acid, is a key tool in molecular design for optimizing the solid-state properties of a compound. By forming a salt with acetic acid, the supramolecular organization of 3-aminooxetane-3-carboxamide would be fundamentally altered. The resulting ionic interactions and charge-assisted hydrogen bonds create a more stable and often more water-soluble crystalline lattice compared to the neutral form. This controlled manipulation of intermolecular interactions is crucial for the design of materials with desired physical and biological properties. The rigid, three-dimensional nature of the oxetane core, combined with the strong, directional interactions of the resulting salt, can be used to guide the assembly of molecules into predictable and functional solid-state structures.
Modulation of Molecular Conformation via Supramolecular Interactions
In the solid state, the three-dimensional arrangement of molecules is a delicate balance between intramolecular forces, which dictate the conformation of a single molecule, and intermolecular forces, which govern how molecules pack together. In the cocrystal of 3-aminooxetane-3-carboxamide with acetic acid, the dominant supramolecular interactions are hydrogen bonds, which play a pivotal role in dictating the conformation of both constituent molecules.
The 3-aminooxetane-3-carboxamide molecule possesses multiple hydrogen bond donors (the amino group -NH₂) and acceptors (the carboxamide carbonyl oxygen and the oxetane ether oxygen). Acetic acid, in turn, provides a strong hydrogen bond donor (the hydroxyl group -OH) and an acceptor (the carbonyl oxygen). The interplay of these functional groups leads to the formation of robust and highly directional hydrogen-bonding networks.
The primary and most predictable interaction is the formation of a strong hydrogen bond between the carboxylic acid of the acetic acid molecule and the basic amino group of the 3-aminooxetane-3-carboxamide. This interaction is a classic example of an acid-base interaction that can lead to either a salt or a cocrystal, depending on the pKa difference between the components and the crystalline environment. In this case, it results in a well-defined supramolecular synthon.
This primary interaction significantly influences the conformation of the 3-aminooxetane-3-carboxamide molecule. The formation of a hydrogen bond with the amino group can restrict the rotation around the C-N bond, fixing the orientation of the amino group relative to the oxetane ring. The oxetane ring itself, being a strained four-membered ring, typically adopts a slightly puckered conformation. nih.gov The substitution pattern on the ring, including the amino and carboxamide groups, and the intermolecular interactions can modulate the degree of this puckering. nih.gov
Table 1: Potential Hydrogen Bond Interactions and Their Influence on Molecular Conformation
| Interacting Groups | Hydrogen Bond Type | Potential Influence on Conformation |
| Acetic Acid (-COOH) and 3-Aminooxetane-3-carboxamide (-NH₂) | Strong charge-assisted hydrogen bond (N⁺-H···O⁻) or neutral hydrogen bond (N-H···O) | Restricts rotation of the amino group; influences the puckering of the oxetane ring. |
| Acetic Acid (-COOH) and 3-Aminooxetane-3-carboxamide (C=O) | Hydrogen bond (O-H···O=C) | Orients the carboxamide group; can lead to specific packing motifs. |
| 3-Aminooxetane-3-carboxamide (-NH₂) and Acetic Acid (C=O) | Hydrogen bond (N-H···O=C) | Contributes to the overall hydrogen-bonding network; stabilizes the crystal lattice. |
| 3-Aminooxetane-3-carboxamide (-CONH₂) | Amide-amide hydrogen bonds (N-H···O=C) | Can lead to the formation of dimeric or catemeric structures, influencing the packing arrangement. |
Influence on Compound Stability and Handling in the Solid State
The formation of a cocrystal with acetic acid can significantly enhance the stability and improve the handling characteristics of 3-aminooxetane-3-carboxamide in the solid state. The parent compound, with its reactive amino and carboxamide groups, may be susceptible to degradation or have suboptimal physical properties.
The robust hydrogen-bonding network established in the cocrystal lattice contributes to a higher thermodynamic stability compared to the individual components. This increased stability is often reflected in a higher melting point and a lower tendency to undergo polymorphic transformations. The amide group in 3-aminooxetane-3-carboxamide is noted to enhance its hydrogen-bonding capacity and stability compared to its carboxylic acid analogue. The formation of a cocrystal with acetic acid further leverages this potential for strong intermolecular interactions.
From a practical standpoint, the solid-state properties of a compound are critical for its handling, storage, and formulation. Crystalline solids generally exhibit better flowability, compressibility, and are less prone to electrostatic charging compared to amorphous materials. The formation of the acetic acid cocrystal can lead to well-defined, uniform crystals with improved handling properties.
Moreover, the stability of the compound against environmental factors such as humidity and temperature can be significantly improved. The strong intermolecular interactions within the cocrystal lattice can reduce the accessibility of the functional groups to atmospheric moisture, thereby minimizing the risk of deliquescence or hydration. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial in characterizing the thermal stability of such cocrystals, providing information on melting points, decomposition temperatures, and potential phase transitions.
Table 2: Comparison of Solid-State Properties
| Property | 3-Aminooxetane-3-carboxamide (Hypothetical) | This compound Cocrystal (Expected) |
| Physical Form | May be amorphous or have poor crystallinity | Crystalline solid with well-defined morphology |
| Melting Point | Lower and potentially broad | Higher and sharp, indicative of a stable crystalline lattice |
| Hygroscopicity | Potentially hygroscopic due to exposed polar groups | Reduced hygroscopicity due to participation of polar groups in strong hydrogen bonds |
| Chemical Stability | More susceptible to degradation | Enhanced stability due to a more stable crystal lattice |
| Handling | Poor flowability, potential for static charge | Improved flowability and handling characteristics |
Ring-Opening Reactions of the Oxetane Core
The significant ring strain of the four-membered oxetane ring, estimated at 25.5 kcal/mol, is a primary driver of its reactivity. beilstein-journals.orgnih.gov This energy, comparable to that of an oxirane (27.3 kcal/mol), facilitates reactions that relieve this strain, primarily through the cleavage of the C-O bonds. beilstein-journals.orgnih.gov
The 3-aminooxetane-3-carboxamide scaffold possesses amphoteric properties, meaning it can act as both a nucleophile and an electrophile. rsc.orgnih.gov The amino group at the 3-position can serve as a nucleophilic site, while the strained oxetane ring itself is electrophilic and prone to attack by nucleophiles. rsc.orgnih.govsemanticscholar.org This dual reactivity allows for diverse intermolecular annulation reactions. rsc.orgnih.govsemanticscholar.org
The general reactivity of oxetanes involves ring-opening upon activation, often with a Lewis acid, which enhances the electrophilicity of the ring carbons. beilstein-journals.orgnih.gov These activated oxetanes can then be attacked by a range of nucleophiles, including those based on oxygen, nitrogen, carbon, and hydrides. nih.govacs.orgmagtech.com.cn
The regioselectivity of nucleophilic attack on unsymmetrically substituted oxetanes is governed by both steric and electronic effects. magtech.com.cn
Steric Control : Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the ring oxygen. magtech.com.cn
Electronic Control : In the presence of an acid catalyst, which protonates the oxetane oxygen, weak nucleophiles can attack the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn
In the specific case of 3-aminooxetanes, the 1,3-relationship between the nucleophilic amino group and the electrophilic ring carbons is crucial. This arrangement inhibits self-destructive intramolecular ring-opening, contributing to the stability of the molecule. rsc.orgnih.govsemanticscholar.org Instead, the amino group can react with an external polarized π-system, which in turn generates a new, better-positioned nucleophile that attacks the oxetane ring to achieve a formal [3+2] annulation. rsc.orgsemanticscholar.org This reactivity has been demonstrated with various partners, from reactive isothiocyanates to the relatively inert carbon dioxide. semanticscholar.org
| Reaction Type | Nucleophile/Electrophile | Conditions | Product | Citation |
| Intermolecular Annulation | Isothiocyanates | Catalyst-free | Iminothiazolidines | rsc.orgsemanticscholar.org |
| Intermolecular Annulation | Carbon Disulfide | Catalyst-free | Mercaptothiazolidines | semanticscholar.org |
| Intermolecular Annulation | Isocyanates | DBU catalyst | Iminooxazolidines | semanticscholar.org |
| Intermolecular Annulation | Carbon Dioxide | Sc(OTf)₃ catalyst, 80 °C | Oxazolidinones | nih.govsemanticscholar.org |
| Intramolecular Ring-Opening | Internal Nitrogen Heterocycles | Basic (e.g., K₃PO₄) | Fused Bicyclic Systems | acs.org |
The high ring-strain energy not only facilitates simple ring-opening but also drives ring expansion reactions, providing pathways to larger five- and six-membered heterocyclic systems. beilstein-journals.orgacs.orgsioc-journal.cn These transformations leverage the release of strain as a thermodynamic driving force. beilstein-journals.orgnih.gov Modifications to the oxetane ring that increase strain, such as the introduction of a spiro-fused cyclopropane, can open up novel rearrangement pathways not seen in simpler oxetanes. nih.gov
A notable example of strain-driven reactivity is the isomerization of certain oxetane-carboxylic acids. acs.orgnih.gov Under mild heating or even during storage at room temperature, these compounds can spontaneously rearrange into more stable five- or six-membered lactones without the need for an external catalyst. acs.orgnih.gov The proposed mechanism involves an intramolecular protonation of the oxetane oxygen by the carboxylic acid group, which activates the ring for nucleophilic attack by the carboxylate, leading to ring cleavage and subsequent lactonization. nih.gov
Ring expansion reactions have been developed using various strategies, including:
Reactions with diazo compounds. sioc-journal.cn
Metal-catalyzed intermolecular and intramolecular cycloadditions. sioc-journal.cn
Rhodium-catalyzed carbamoylation of oxetanols. acs.org
Acid-catalyzed rearrangements of vinyl oxetanes, where less nucleophilic reagents favor ring expansion to six-membered rings over direct nucleophilic opening. acs.org
Radical Reactivity and Functionalization at the Oxetane-3-position
While ionic pathways are common, the functionalization of the oxetane ring can also be achieved through radical intermediates. Generating radicals at the C3-position requires a suitable precursor group, as it must compete with the more favorable formation of radicals at the C2-position, which are stabilized by the adjacent oxygen atom. acs.org
A robust method for generating tertiary radicals at the 3-position involves the visible-light photoredox-catalyzed decarboxylation of 3-aryl-3-carboxylic acid oxetanes. acs.orgresearchgate.netnih.govdigitellinc.com This approach provides mild conditions for creating a tertiary benzylic radical, an intermediate that has been relatively under-investigated due to challenges associated with steric hindrance and radical stability. acs.orgdigitellinc.com
Once generated, these tertiary benzylic oxetane radicals readily participate in conjugate addition reactions (Giese additions) with activated alkenes. researchgate.netnih.gov This process forges a new carbon-carbon bond at the 3-position, yielding medicinally relevant 3-aryl-3-alkyl substituted oxetanes while leaving the core oxetane ring intact. researchgate.netdigitellinc.com The methodology is tolerant of various sensitive functional groups and provides reliable access to complex 3,3-disubstituted oxetanes. digitellinc.com
The influence of the strained four-membered ring on the properties of the adjacent radical center is a critical aspect of its reactivity. researchgate.netnih.gov Computational and experimental studies have revealed that, contrary to initial assumptions, the benzylic radical on an oxetane ring is less stable and more π-delocalized than analogous radicals on unstrained rings (e.g., cyclobutane). acs.orgresearchgate.netnih.gov
This decreased stability has a profound and beneficial impact on the subsequent reaction. It renders the Giese addition effectively irreversible. researchgate.netnih.gov In contrast, the addition of more stable, unstrained benzylic radicals to alkenes is often reversible, leading to low product yields and competing side reactions like radical dimerization. acs.orgresearchgate.netnih.gov The irreversible nature of the reaction with the strained oxetane radical suppresses these undesired pathways and results in significantly higher product yields. researchgate.netnih.gov This unique reactivity showcases how ring strain can be harnessed to control reaction outcomes in radical chemistry. digitellinc.com
In a different approach, the combination of zirconocene (B1252598) and photoredox catalysis has been shown to enable radical ring-opening of oxetanes with a reversal of the typical regioselectivity, proceeding via the less-stable radical intermediate to form the more-substituted alcohol products. thieme-connect.de
| Radical System | Ring Strain | Radical Stability | Giese Addition Reversibility | Product Yield | Citation |
| 3-Aryl-Oxetane | High | Less Stable | Irreversible | High | researchgate.netnih.gov |
| Aryl-Cyclobutane | Low | More Stable | Reversible | Low | researchgate.netnih.gov |
Transformations of the Carboxamide Functionality
The carboxamide group at the C3-position can undergo various chemical transformations, although reaction conditions must be chosen carefully to avoid the unintended opening of the acid-sensitive oxetane ring. chemrxiv.org Standard transformations of carboxamides include reduction to the corresponding amine and hydrolysis to the carboxylic acid. The hydrolysis is typically performed under basic conditions to prevent acid-catalyzed ring cleavage. chemrxiv.org
A more advanced transformation involves using the carboxamide itself to direct a subsequent reaction. In one such strategy, an oxetane-3-carboxamide (B2373186) is first prepared, and then an internal nucleophile (such as a nitrogen-containing heterocycle) is used to trigger an intramolecular ring-opening of the oxetane. acs.org This tandem amide formation and cyclization-ring opening sequence proceeds under metal-free basic conditions and enables the rapid construction of complex polycyclic molecular architectures from simple starting materials. acs.org
Derivatization at the Amide Nitrogen
The derivatization of the nitrogen atom of the primary carboxamide group in 3-aminooxetane-3-carboxamide is synthetically challenging and not commonly reported in the literature. Primary amides are generally poor nucleophiles. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl system, which significantly reduces its basicity and nucleophilicity. wikipedia.org Furthermore, the N-H protons of a primary amide are weakly acidic, and in the presence of strong bases or organometallic reagents, deprotonation typically occurs in preference to N-alkylation or N-acylation. wikipedia.org
For derivatization to occur at the amide nitrogen, an activation strategy is generally required. One such approach involves a second acylation of the amide nitrogen to form a diacylated intermediate. nih.gov This process, by further withdrawing electron density, can make the amide more susceptible to subsequent reactions like reduction. However, this type of transformation is complex and can lead to side reactions, especially given the presence of the more nucleophilic primary amino group elsewhere in the molecule. In the context of 3-aminooxetane-3-carboxamide, any reaction targeting the amide nitrogen would require prior protection of the free amino group to achieve selectivity.
Functionalization at the Alpha-Carbon of the Carboxamide
The alpha-carbon of the carboxamide in this compound is the C3 of the oxetane ring, a quaternary and sterically hindered center. Direct functionalization at this position on the fully formed 3-aminooxetane-3-carboxamide molecule is synthetically difficult and not a preferred route for generating diversity.
Instead, research has focused on introducing substituents at the 3-position during the synthesis of the oxetane ring itself. doi.org These methods start with a precursor like oxetan-3-one and build the desired 3,3-disubstituted pattern. Key strategies include:
The Strecker Synthesis: This method involves the reaction of oxetan-3-one with a cyanide source (e.g., TMSCN) and an amine to generate a 3-amino-3-carbonitrile derivative, which can be further elaborated. chemrxiv.org
The Henry Reaction (Nitro-aldol Reaction): Oxetan-3-one can react with nitroalkanes, such as nitromethane, to introduce a nitromethyl group at the 3-position alongside a hydroxyl group. The nitro group can subsequently be reduced to an amine. chemrxiv.org
Decarboxylative Coupling: Starting from 3-aminooxetane-3-carboxylic acid, photoredox and nickel catalysis can be used to achieve a decarboxylative cross-coupling with aryl halides, installing an aryl group at the 3-position. beilstein-journals.org
Reactions Involving the Free Amino Group
The primary amino group is the most nucleophilic and readily reactive site on the 3-aminooxetane-3-carboxamide molecule, especially after neutralization of the acetic acid salt. This functionality serves as a key handle for a wide range of derivatizations.
Amidation and Acylation Reactions
The free primary amine undergoes facile acylation with a variety of acylating agents to form a new, more complex amide linkage. This is a robust and widely used transformation for modifying amine-containing building blocks. The reaction can be carried out with reagents such as acid chlorides, acid anhydrides, or by using carboxylic acids in the presence of peptide coupling agents. vulcanchem.com The high nucleophilicity of the primary amine ensures that it reacts selectively over the significantly less reactive carboxamide group. nih.gov
| Acylating Agent | Reagent/Conditions | Product Class |
| Acetyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂ | N-Acetyl derivative |
| Benzoyl Chloride | Base (e.g., Pyridine), THF | N-Benzoyl derivative |
| Acetic Anhydride | Base (e.g., DIPEA), DMF | N-Acetyl derivative |
| Carboxylic Acid | Coupling Agent (e.g., HATU, HOBt), Base, DMF | N-Acyl derivative |
| Benzyl Chloroformate | Base (e.g., NaHCO₃), Dioxane/H₂O | N-Cbz protected amine |
This table presents representative examples of acylation reactions.
Reductive Amination and other Coupling Reactions
Reductive amination is a powerful method for the N-alkylation of the primary amino group. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions), which is then immediately reduced to the corresponding secondary or tertiary amine by a mild reducing agent present in the reaction mixture. libretexts.orgyoutube.com Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com This reaction provides a direct and efficient route to a diverse range of N-substituted derivatives.
| Carbonyl Compound | Reducing Agent | Product Class |
| Formaldehyde | NaBH₃CN, pH ~6-7 | N-Methyl derivative |
| Acetone | NaBH(OAc)₃, CH₂Cl₂ | N-Isopropyl derivative |
| Benzaldehyde | NaBH₃CN, Methanol | N-Benzyl derivative |
| Cyclohexanone | NaBH(OAc)₃, Dichloroethane | N-Cyclohexyl derivative |
This table presents representative examples of reductive amination reactions.
Beyond reductive amination, the amino group can be a component in more complex structures that participate in palladium-catalyzed cross-coupling reactions. While the amino group itself is not directly involved in the catalytic cycle of reactions like Suzuki or Heck, it can be present on one of the coupling partners, or the scaffold can be built upon using these methods. youtube.com For instance, a derivative of 3-aminooxetane could be prepared where an aryl halide is attached, which then undergoes a palladium-catalyzed coupling reaction. nih.govnih.gov
Molecular Design Principles and Bioisosteric Applications of 3 Aminooxetane 3 Carboxamide
Oxetane (B1205548) Ring as a Bioisosteric Replacement
The four-membered oxetane ring has gained significant traction in drug discovery as a valuable structural motif. nih.gov Its incorporation can lead to substantial improvements in key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.netnih.gov
The oxetane ring is frequently utilized as a bioisosteric replacement for both carbonyl and gem-dimethyl groups, which are common functionalities in drug candidates. researchgate.netacs.orgresearchgate.net Oxetanes with a 3,3-disubstitution pattern, such as in 3-aminooxetane-3-carboxamide (B3101191), have been validated as effective surrogates for these groups. nih.govacs.org
When replacing a gem-dimethyl group, the oxetane ring can block metabolically weak spots without the associated increase in lipophilicity. nih.gov This substitution can dramatically improve aqueous solubility. acs.org For instance, studies have shown that replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular scaffold. researchgate.netnih.gov
As a carbonyl surrogate, the oxetane ring offers similar hydrogen-bonding ability, dipole moment, and lone pair orientation. nih.gov This mimicry allows it to maintain essential interactions with biological targets while potentially enhancing metabolic stability and increasing the three-dimensionality of the molecule. nih.govacs.org The polar nature of the oxetane often leads to a lower LogD compared to the corresponding ketone, which can be advantageous in reducing off-target effects. cambridgemedchemconsulting.comcambridgemedchemconsulting.com
Table 1: Physicochemical Property Changes with Oxetane Substitution
| Original Group | Replacement Group | Key Physicochemical Impact | Supporting Evidence |
|---|---|---|---|
| gem-Dimethyl | Oxetane | Blocks metabolic sites without increasing lipophilicity; significantly increases aqueous solubility. nih.gov | Aqueous solubility may increase 4- to 4000-fold. researchgate.netnih.gov |
| Carbonyl (Ketone) | Oxetane | Maintains H-bonding ability; increases metabolic stability and 3D shape; often lowers LogD. nih.govacs.org | Polarity of oxetane results in lower LogD compared to the corresponding piperidone. cambridgemedchemconsulting.comcambridgemedchemconsulting.com |
The oxetane ring is a non-planar, puckered system that imparts significant three-dimensionality to a molecule, a desirable trait in modern drug design for improving target selectivity and pharmacokinetic profiles. nih.gov The introduction of substituents can further influence the degree of puckering. acs.org This inherent three-dimensionality contrasts with the often-planar conformation of groups like benzamides, for which amino-oxetanes can serve as more structurally complex bioisosteres. digitellinc.com
The incorporation of an oxetane into an aliphatic chain can alter the conformational preferences of the molecule, favoring synclinal arrangements over the more common antiplanar conformations. researchgate.netnih.govacs.org This conformational control can be crucial for orienting other functional groups for optimal interaction with a biological target and can provide access to previously unexplored chemical space. nih.gov
Carboxamide Motif in Bioisosteric Design
The carboxamide functional group is a cornerstone of many biologically active molecules, defined by its RC(=O)NR₂ structure. ebi.ac.uk Its ability to form strong hydrogen bonds is critical for molecular recognition and binding.
A primary challenge in peptide-based drug development is the susceptibility of the amide backbone to enzymatic hydrolysis. drughunter.com Bioisosteric replacement of the amide bond is a key strategy to create peptidomimetics with improved metabolic stability. nih.gov The 3-aminooxetane motif has been successfully used for this purpose. In analogs of leu-enkephalin, replacing specific amide bonds with non-hydrolyzable 3-aminooxetane units resulted in compounds that retained potency at the δ-opioid receptor while demonstrating significantly increased stability. drughunter.com
In the field of foldamers—oligomers that adopt specific, predictable secondary structures—the nature of the linking bond is critical. While carboxamides are a standard linkage, their replacement or comparison with other groups, such as sulfonamides, reveals their distinct influence on hydrogen-bonding patterns and helical structures. nih.govacs.org The rigid geometry imposed by structures like 3-aminooxetane-3-carboxamide can serve as a valuable element for designing novel folded architectures. rsc.org
The replacement of functional groups with bioisosteres can profoundly modulate how a molecule interacts with its receptor, thereby affecting binding affinity. acs.org The electronic and structural attributes of a carboxamide isostere can be tuned to amplify or attenuate specific non-covalent interactions, such as hydrogen bonding, with a biological target. nih.gov
The choice of isostere can have a significant impact on binding. For example, replacing a carboxylic acid with different acidic isosteres leads to a wide range of plasma protein binding affinities, from less than 1% to 77% unbound. acs.org Similarly, modifications using bioisosteres can alter receptor affinity (IC₅₀) by orders of magnitude. nih.gov While direct data on 3-aminooxetane-3-carboxamide's modulation of specific receptor interactions is context-dependent, its structural features—a hydrogen-bond-donating amino group, a hydrogen-bond-accepting carboxamide, and a polar oxetane ring—provide multiple points for tuning interactions to enhance binding affinity and selectivity.
Table 2: Impact of Isosteric Replacement on Biological Interactions
| Parent Moiety | Isosteric Replacement Strategy | Observed Impact | Example/Reference |
|---|---|---|---|
| Amide Bond (Peptide) | 3-Aminooxetane | Preserved receptor binding affinity with doubled metabolic stability. | Leu-enkephalin analogs. drughunter.com |
| Carboxylic Acid | Various Acid Isosteres | Altered plasma protein binding (fraction unbound from <1% to 77%). | Systematic assessment of carboxylic acid isosteres. acs.org |
| Carboxylic Acid | Tetrazole | Enhanced binding affinity due to favorable hydrogen-bonding capacity. | Discovery of losartan. drughunter.com |
3-Aminooxetane-3-carboxamide as a Scaffolding Element in Chemical Biology
Beyond its role as a bioisostere, the 3-aminooxetane-3-carboxamide unit serves as a versatile chemical scaffold or building block for the synthesis of more complex molecules. Due to their stability and accessibility, 3-aminooxetanes are valuable starting points in synthetic chemistry. nih.gov They have been identified as popular building blocks in drug discovery programs, often introduced via reductive amination of oxetan-3-one. nih.govacs.org
The unique reactivity of 3-aminooxetanes, which can behave as 1,3-amphoteric molecules (containing both nucleophilic and electrophilic sites), allows for their use in diverse intermolecular annulation reactions. nih.gov This reactivity provides rapid access to a variety of heterocyclic structures, which are themselves important pharmacophores in medicinal chemistry. nih.gov The use of a thiophene (B33073) carboxamide core as a scaffold to generate new compounds with antiproliferative activity further illustrates the utility of carboxamide-containing motifs as foundational elements in the design of new chemical entities. nih.gov
Design of Non-Peptidic Mimetics and Constrained Systems
The 3-aminooxetane-3-carboxamide moiety is increasingly utilized as a bioisosteric replacement for common functional groups in drug design, leading to the development of non-peptidic mimetics and conformationally constrained systems. nih.govresearchgate.net The oxetane ring can serve as a surrogate for carbonyl groups or gem-dimethyl groups, offering a way to improve properties such as aqueous solubility, metabolic stability, and lipophilicity while maintaining or enhancing biological activity. nih.govnih.govresearchgate.net
The incorporation of the rigid oxetane scaffold introduces a significant degree of three-dimensionality into otherwise flexible molecules. nih.gov This conformational constraint can be advantageous in drug design by locking a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target. nih.govresearchgate.net Studies on peptides where a backbone carbonyl is replaced by a 3-aminooxetane have shown that this modification introduces a kink in the peptide's helical axis, disrupting the typical hydrogen bonding patterns and favoring new, short-range interactions. nih.govrsc.orgwarwick.ac.uk This ability to induce specific conformational changes is a powerful tool in the design of peptidomimetics with improved pharmacological profiles. researchgate.netwarwick.ac.uk
The synthesis of these non-peptidic mimetics often involves the use of oxetane-containing building blocks. researchgate.net For instance, oxetane δ-amino acid scaffolds have been used to generate libraries of oxadiazoles (B1248032) and triazoles with desirable physicochemical properties for medicinal chemistry. researchgate.net The development of practical synthetic routes to oxetane-modified dipeptide building blocks has further expanded the ability to incorporate these constrained systems into larger molecules. nih.gov
Table 1: Physicochemical Properties of Oxetane-Containing Scaffolds This table presents a summary of calculated physicochemical properties for a library of oxetane-based oxadiazoles and triazoles, demonstrating their suitability for drug discovery.
| Property | Value Range |
| Molecular Weight ( g/mol ) | 250 - 400 |
| cLogP | 1.0 - 3.5 |
| Topological Polar Surface Area (Ų) | 60 - 100 |
| Number of Rotatable Bonds | 3 - 7 |
| Data derived from studies on oxetane-based libraries. researchgate.net |
Application in Protein and Peptide Chemistry (e.g., Site-selective modification)
The unique reactivity of oxetane derivatives has been harnessed for the site-selective modification of proteins and peptides, a key strategy in chemical biology and drug development. nih.govcam.ac.uknih.govsemanticscholar.orgcam.ac.uk While direct application of 3-aminooxetane-3-carboxamide, acetic acid for this purpose is not extensively documented, related oxetane compounds, such as 3-bromooxetane, have been successfully used for the chemoselective alkylation of cysteine residues in proteins. nih.govnih.govsemanticscholar.org
This method allows for the stable incorporation of the oxetane motif into proteins, including apoptotic markers and therapeutic antibodies, without compromising their intrinsic activity. nih.govnih.govnih.govsemanticscholar.org The resulting S-oxetanylated proteins exhibit enhanced stability, being resistant to degradation in human plasma and in the presence of endogenous thiols. nih.govnih.gov The modification is highly selective for cysteine over other nucleophilic residues like lysine, ensuring precise control over the site of conjugation. nih.govnih.gov
The ability to conjugate oxetane motifs to proteins opens up possibilities for developing next-generation protein therapeutics with improved physicochemical and biological properties. nih.govcam.ac.uknih.govsemanticscholar.org This "tag-and-modify" approach, where a reactive handle is installed and then selectively modified, is a powerful tool for creating novel bioconjugates. chemrxiv.org
Table 2: Stability of 3-S-Oxetane Modified Protein This table summarizes the stability of a protein modified with a 3-S-oxetane motif under various conditions, highlighting the robustness of this linkage for in vivo applications.
| Condition | Stability |
| Human Plasma (37 °C, 24 h) | Stable |
| Reduced Glutathione (GSH, 20 mM, 37 °C, 24 h) | Stable |
| β-mercaptoethanol (BME, 50 mM, pH 4.5-11, 37 °C, up to 24 h) | Stable |
| Phenylthiol (PhSH, 50 mM, pH 4.5-11, 37 °C, up to 24 h) | Stable |
| Benzylamine (BnNH₂, 50 mM, pH 4.5-11, 37 °C, up to 24 h) | Stable |
| Data based on stability studies of proteins modified with 3-bromooxetane. nih.govnih.gov |
Engineering of Ligands for Biological Targets (e.g., Kinase, AMPAR, NMDA modulators)
The 3-aminooxetane-3-carboxamide scaffold is a valuable component in the engineering of ligands for a variety of biological targets, including kinases, AMPA receptors, and NMDA receptors. nih.govacs.org The introduction of an oxetane ring can significantly impact a ligand's potency, selectivity, and pharmacokinetic properties. nih.govnih.govacs.org
Kinase Inhibitors: In the field of kinase inhibitors, the oxetane motif has been used to fine-tune the properties of drug candidates. nih.govnih.govacs.org For example, in the development of mTOR inhibitors, replacing a pyrimidine (B1678525) with an oxetane-substituted nitrogen led to a reduction in pKa and hERG inhibition, while maintaining potency and improving plasma clearance. nih.govacs.org Similarly, for spleen tyrosine kinase (SYK) inhibitors, the introduction of an oxetane on a piperazine (B1678402) ring improved metabolic stability and selectivity by reducing the basicity of the nitrogen. nih.govacs.org In another example, the replacement of a methyl group with an oxetane unit in MNK inhibitors led to enhanced inhibitory potency and improved pharmacokinetic profiles, including better exposure and bioavailability. nih.gov
AMPA Receptor Modulators: While specific examples using 3-aminooxetane-3-carboxamide are scarce, the design of AMPA receptor modulators often involves scaffolds that could potentially incorporate this moiety. nih.govmdpi.comnih.gov The goal is to develop positive allosteric modulators (PAMs) that can enhance synaptic transmission. nih.govmdpi.com The structural rigidity and polarity of the oxetane ring could be beneficial in designing novel PAMs with improved drug-like properties. nih.gov
NMDA Receptor Modulators: The NMDA receptor is a key target in the central nervous system, and its modulation is a promising strategy for treating various neurological disorders. nih.govnih.govfrontiersin.org The synthesis of novel four-membered ring amino acids, including 3-aminooxetane-3-carboxylic acid, has been reported for their potential action at the NMDA receptor complex. researchgate.net The unique conformational constraints imposed by the oxetane ring can be exploited to design ligands with specific activities at different NMDA receptor subtypes. researchgate.net
Table 3: Impact of Oxetane Incorporation on Kinase Inhibitor Properties This table illustrates the improvements in physicochemical and pharmacological properties observed upon introducing an oxetane moiety in various kinase inhibitor discovery programs.
| Kinase Target | Original Moiety | Oxetane-Containing Moiety | Observed Improvements | Reference |
| mTOR | Pyrimidine | Oxetane-substituted Nitrogen | Reduced pKa, Reduced hERG inhibition, Improved plasma clearance | nih.govacs.org |
| SYK | 4-Ethyl-piperazine | 4-Oxetanyl-piperazine | Improved metabolic stability, Increased selectivity, Reduced basicity | nih.govacs.org |
| MNK1/2 | Methyl | Oxetane | Enhanced inhibitory potency, Improved in vivo pharmacokinetics | nih.gov |
Computational and Theoretical Investigations of 3 Aminooxetane 3 Carboxamide Systems
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of the 3-aminooxetane-3-carboxamide (B3101191) system. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
DFT calculations are widely used to optimize the geometry of molecules and analyze their electronic characteristics. mdpi.com A typical study on 3-aminooxetane-3-carboxamide would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. semanticscholar.orgresearchgate.net
The analysis of the electronic structure provides a quantitative picture of bonding. By calculating bond lengths, bond angles, and dihedral angles, the precise three-dimensional arrangement of the atoms is determined. Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, hybridization, and hyperconjugative interactions that contribute to the molecule's stability.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. semanticscholar.org For 3-aminooxetane-3-carboxamide, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, while the LUMO would likely be distributed across the strained oxetane (B1205548) ring and the carbonyl group of the carboxamide, highlighting the nucleophilic and electrophilic centers of the molecule, respectively. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms and the nitrogen of the amino group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Table 1: Illustrative DFT-Calculated Structural Parameters for 3-Aminooxetane-3-carboxamide
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-O (ring) | Bond length of carbon-oxygen in the oxetane ring | ~ 1.45 Å |
| C-C (ring) | Bond length of carbon-carbon in the oxetane ring | ~ 1.54 Å |
| C-N | Bond length between the ring carbon and the amino nitrogen | ~ 1.47 Å |
| C-C(O) | Bond length between the ring carbon and the carboxamide carbon | ~ 1.52 Å |
| O-C-C | Bond angle within the oxetane ring | ~ 88-90° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical environments. Actual values would be derived from specific DFT calculations.
DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. researchgate.net 3-Aminooxetanes are recognized as versatile 1,3-amphoteric molecules, possessing both a nucleophilic amino group and an electrophilic carbon atom within the oxetane ring. nih.govrsc.org This dual reactivity allows them to participate in various formal [3+2] annulation reactions to form diverse heterocyclic structures. semanticscholar.org
Computational studies can model these reaction pathways. For instance, the reaction of 3-aminooxetane-3-carboxamide with an electrophile would involve the initial nucleophilic attack from the amino group, followed by an intramolecular ring-opening of the oxetane. DFT calculations can locate the transition state structure for the ring-opening step, which is often the rate-determining step. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier. The stability of the 3-aminooxetane scaffold is attributed to a high kinetic barrier for self-ring-opening, a feature that can be quantified through transition state analysis. nih.gov
Table 2: Hypothetical Energy Profile for a Reaction Step of 3-Aminooxetane-3-carboxamide
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 3-Aminooxetane-3-carboxamide + Reagent | 0.0 |
| Transition State | Highest energy point on the reaction coordinate | +15.5 |
| Intermediate | A meta-stable species formed during the reaction | -5.2 |
Note: This table provides a hypothetical energy profile to illustrate the data obtained from a DFT reaction mechanism study.
Molecules with rotatable single bonds exist as an equilibrium of different conformers. Computational methods can systematically explore the conformational space to identify low-energy (and therefore, most populated) structures. mdpi.com For 3-aminooxetane-3-carboxamide, key degrees of freedom include the puckering of the oxetane ring and the rotation around the C-N and C-C(O) bonds.
Molecular Dynamics Simulations and Conformational Sampling
While quantum mechanics is ideal for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net
The behavior of 3-aminooxetane-3-carboxamide in a biological or chemical setting is invariably influenced by the surrounding solvent (e.g., water). MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. A simulation would typically place the molecule in a box of solvent molecules and track the system's evolution over nanoseconds or longer.
Analysis of the simulation trajectory can reveal the structure of the solvation shells around the molecule. For example, the radial distribution function (RDF) between the solute's functional groups (like the amino and amide groups) and solvent molecules can show the average number and distance of solvent molecules in the first and second solvation shells. These simulations also capture how the solvent influences the conformational preferences of the molecule, as different conformers may be stabilized to varying degrees by solvent interactions.
The subject compound is the acetic acid salt of 3-aminooxetane-3-carboxamide, indicating a strong intermolecular interaction. In this complex, the acetic acid protonates the basic amino group of the oxetane, forming an ammonium-carboxylate ion pair. This primary electrostatic interaction is further stabilized by a network of hydrogen bonds.
MD simulations are perfectly suited to study the dynamics and stability of such supramolecular complexes. A simulation of the ion pair in solution can be used to analyze key intermolecular interactions. The stability of the primary salt bridge can be assessed by monitoring the distance between the ammonium (B1175870) nitrogen and the carboxylate oxygen atoms. Furthermore, the dynamics of the hydrogen bond network involving the ammonium protons, the carboxamide group, and the acetate (B1210297) ion can be quantified by calculating hydrogen bond lifetimes, distances, and angles throughout the simulation. These interactions are fundamental to the crystal packing in the solid state and the behavior of the complex in solution.
Table 3: Key Intermolecular Interactions in the 3-Aminooxetane-3-carboxamide-Acetic Acid Complex
| Interaction Type | Donor | Acceptor | Typical Distance (from MD) |
|---|---|---|---|
| Ionic / H-Bond | Ammonium (N-H+) | Acetate (O-) | 2.6 - 2.8 Å |
| Hydrogen Bond | Carboxamide (N-H) | Acetate (O-) | 2.8 - 3.1 Å |
Note: The distances are illustrative and represent typical values for strong hydrogen bonds and salt bridges that would be analyzed in an MD simulation.
Structure-Activity Relationship (SAR) Derivations through In Silico Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key molecular features of a compound that are responsible for its biological activity. In silico approaches have become indispensable in deriving these relationships, offering a rapid and cost-effective means to prioritize and design new analogs. For systems based on the 3-aminooxetane-3-carboxamide scaffold, computational methods can elucidate how modifications to the molecule's structure influence its interaction with a biological target.
A common in silico technique employed for SAR derivation is Quantitative Structure-Activity Relationship (QSAR) analysis. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate statistical models that correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. nih.govnih.gov For a series of 3-aminooxetane-3-carboxamide analogs, a 3D-QSAR study would involve aligning the molecules and calculating these fields around them. The resulting models can produce contour maps that highlight regions where, for instance, adding a bulky group might enhance activity (a sterically favorable region) or where a positive or negative charge is preferred (electrostatic contour maps). nih.gov
For example, a hypothetical 3D-QSAR study on a series of N-substituted 3-aminooxetane-3-carboxamide derivatives might reveal that a hydrogen bond donor at a specific position on the substituent is crucial for activity. This information would guide chemists to synthesize new analogs with this feature. The predictive power of these models, once validated with a test set of molecules, can be used to estimate the activity of yet-unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates. nih.govnih.gov
Molecular docking is another key in silico tool for understanding SAR. By simulating the binding of different 3-aminooxetane-3-carboxamide derivatives into the active site of a target protein, researchers can visualize the specific interactions that contribute to binding affinity. nih.govmdpi.com For instance, a docking study might show that the amino group of the oxetane ring forms a critical hydrogen bond with a specific amino acid residue in the protein's active site. nih.gov This would explain why analogs lacking this group are inactive and would suggest that modifications should preserve this interaction.
The following interactive table illustrates a hypothetical SAR analysis for a series of 3-aminooxetane-3-carboxamide derivatives targeting a generic kinase, based on common findings in medicinal chemistry literature.
| Compound | R1-Substituent | Predicted Kinase Inhibition (IC50, nM) | Key In Silico Observations |
| 1 | -H | 500 | Baseline activity. |
| 2 | -CH3 | 250 | Increased hydrophobic interaction in the binding pocket. |
| 3 | -Phenyl | 100 | Pi-stacking interactions with a key aromatic residue. |
| 4 | -4-Fluorophenyl | 50 | Favorable halogen bond with a backbone carbonyl. |
| 5 | -4-Hydroxyphenyl | 80 | Hydrogen bond donation to a nearby residue. |
| 6 | -4-Methoxyphenyl | 120 | Steric clash of the methoxy (B1213986) group. |
This table is a hypothetical representation to illustrate SAR principles and does not reflect actual experimental data.
Rational Design and Ligand Discovery via Computational Modeling
Computational modeling is not only used to understand existing compounds but also to rationally design new ones from scratch or to optimize lead compounds. This process, often referred to as structure-based drug design (SBDD) or ligand-based drug design (LBDD), is a cornerstone of modern drug discovery.
In the context of the 3-aminooxetane-3-carboxamide scaffold, SBDD would be employed when the 3D structure of the biological target is known. Molecular docking simulations can be used to screen large virtual libraries of compounds to identify those that are predicted to bind well to the target. nih.govmdpi.com This "virtual screening" can quickly narrow down a library of millions of compounds to a manageable number of promising candidates for experimental testing. researchgate.net For instance, a virtual screen could be performed to find novel substituents for the carboxamide nitrogen of 3-aminooxetane-3-carboxamide that would fit into a specific sub-pocket of the target protein.
Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of how a ligand interacts with its target over time. nih.gov An MD simulation could reveal, for example, that while a particular derivative initially docks well, it is not stable in the binding site and quickly dissociates. Conversely, it could show that another derivative forms a very stable and long-lasting interaction. These simulations are computationally intensive but offer invaluable insights into the stability and dynamics of the ligand-protein complex.
Fragment-based drug discovery (FBDD) is another powerful computational approach. Here, small molecular fragments are docked into the target's binding site to identify "hot spots" of interaction. These fragments can then be computationally "grown" or "linked" to create a larger, more potent ligand. The 3-aminooxetane-3-carboxamide core itself could be considered a fragment, and computational methods could be used to explore how to best elaborate it to maximize interactions with a target.
The following interactive table presents a hypothetical example of a rational design process starting from a fragment hit.
| Design Stage | Compound/Fragment | Predicted Affinity (K_d, µM) | Design Rationale based on Computational Modeling |
| Fragment Hit | 3-aminooxetane | 1000 | Occupies a key polar pocket. |
| Iteration 1 | 3-aminooxetane-3-carboxamide | 500 | Carboxamide group forms an additional hydrogen bond. |
| Iteration 2 | N-benzyl-3-aminooxetane-3-carboxamide | 50 | Benzyl group accesses a hydrophobic pocket. |
| Iteration 3 | N-(4-chlorobenzyl)-3-aminooxetane-3-carboxamide | 10 | Chlorine atom forms a favorable interaction with a specific residue. |
This table is a hypothetical representation to illustrate rational design principles and does not reflect actual experimental data.
Advanced Chemical and Materials Science Applications of 3 Aminooxetane 3 Carboxamide Derivatives
Application as Building Blocks in Target-Oriented Synthesis
Derivatives of 3-aminooxetane-3-carboxamide (B3101191) are increasingly recognized as crucial building blocks in the strategic construction of complex molecules, especially within the realm of medicinal chemistry. acs.org The strained four-membered oxetane (B1205548) ring provides a unique three-dimensional scaffold that can influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity. acs.orgnih.gov This makes oxetane-containing compounds highly desirable in drug discovery programs. nih.govrsc.org
In target-oriented synthesis, the incorporation of the 3-aminooxetane-3-carboxamide moiety can serve several purposes. It can act as a bioisostere for other functional groups, for instance, the gem-dimethyl or carbonyl group, which can lead to improved pharmacokinetic profiles of a drug candidate. acs.org The amino and carboxamide functionalities offer versatile handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening against biological targets. The inherent reactivity of the strained oxetane ring, which is prone to ring-opening reactions under specific conditions, can be strategically employed to form other heterocyclic systems. nih.gov
The most commonly utilized oxetane building blocks in medicinal chemistry are 3-amino-oxetane and oxetan-3-one. acs.orgnih.gov These serve as versatile starting materials for a variety of chemical transformations including amide couplings, reductive aminations, and nucleophilic additions. acs.orgnih.gov The synthesis of 3,3-disubstituted oxetanes is a particularly active area of research, as these motifs are valuable for creating molecules with enhanced properties. rsc.orgdoi.orgresearchgate.net The development of scalable synthetic protocols for these building blocks is crucial for their broader application in drug development. rsc.org
Table 1: Examples of 3-Aminooxetane Derivatives in Target-Oriented Synthesis
| Derivative | Synthetic Application | Target Molecule Class | Reference |
|---|---|---|---|
| 3-Amino-oxetane | Amide coupling, reductive amination, SNAr reactions | Various, including enzyme inhibitors and receptor modulators | acs.orgnih.gov |
| Oxetan-3-one | Reductive amination, organometallic carbonyl additions | Substituted oxetanols and other complex heterocycles | acs.orgnih.gov |
| 3-Aryl-3-aminooxetanes | Accessed via oxetane sulfonyl fluorides for late-stage functionalization | Kinase inhibitors, GPCR ligands | doi.org |
| 3-Aminooxetane-3-carboxylic acid | Precursor for peptide and peptidomimetic synthesis | Peptidomimetics, constrained peptides | sigmaaldrich.com |
Integration into Polymer Science and Advanced Material Systems
The incorporation of oxetane units into polymer backbones can lead to materials with unique and tunable properties. wikipedia.org Polyoxetanes are a class of engineering polymers that have found applications due to their thermal stability and low water absorption. wikipedia.org The properties of these polymers, such as crystallinity and melting point, can be significantly altered by the nature and position of substituents on the oxetane ring. wikipedia.org
While direct polymerization of 3-aminooxetane-3-carboxamide itself is not widely reported, its derivatives can be envisioned as monomers or comonomers in the synthesis of advanced polymer systems. The amino and carboxamide groups offer sites for polymerization or for grafting onto other polymer chains, leading to functional materials. For example, the amino group could be used to create polyamides or polyurethanes with pendant oxetane groups.
Copolymerization of oxetane derivatives with other monomers, such as tetrahydrofuran, is a known strategy to modify material properties and create, for example, soft segments for elastomers. wikipedia.org Furthermore, the development of sugar-derived oxetane monomers for ring-opening copolymerization with cyclic anhydrides has led to the creation of novel, renewable polyesters with a broad range of glass-transition temperatures and thermal stability. acs.org This highlights the potential for creating a diverse array of materials by incorporating functionalized oxetanes like derivatives of 3-aminooxetane-3-carboxamide.
Table 2: Potential Polymer Systems Incorporating 3-Aminooxetane-3-carboxamide Derivatives
| Polymer Type | Potential Monomer/Comonomer | Potential Properties |
|---|---|---|
| Polyamides | Diamine derivative of 3-aminooxetane-3-carboxamide | Enhanced thermal stability, modified solubility |
| Polyurethanes | Diol derivative of 3-aminooxetane-3-carboxamide | Tunable soft segments, improved mechanical properties |
| Functional Polyesters | Ring-opening copolymerization with cyclic anhydrides | Renewable content, varied glass transition temperatures |
| Graft Copolymers | Grafting onto existing polymer backbones via amino group | Functional surfaces, improved biocompatibility |
Use in Catalyst Design and Ligand Development for Metal-Mediated Transformations
The development of novel ligands is central to advancing metal-catalyzed transformations, which are indispensable tools in modern organic synthesis. Derivatives of 3-aminooxetane-3-carboxamide present an intriguing scaffold for the design of new ligands. The presence of both nitrogen and oxygen atoms in the molecule allows for the potential formation of bidentate or even tridentate ligands that can coordinate with a variety of metal centers.
A notable application of oxetane derivatives in catalysis is the synthesis of oxazoline-based ligands, such as Box and PyBox. nih.gov These ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions. The synthesis of such ligands can be achieved through the intramolecular cyclization of 3-amido oxetanes, a process that can be catalyzed by Lewis acids like In(OTf)₃. nih.gov This suggests that derivatives of 3-aminooxetane-3-carboxamide could be valuable precursors for a new class of chiral ligands.
Furthermore, the oxetane ring itself can participate in catalytic cycles. For instance, organotin halide complexes have been shown to catalyze the reaction of oxetane with carbon dioxide. scite.ai Moreover, Brønsted and Lewis acids can catalyze reactions involving the ring-opening of oxetanols, demonstrating the tunability of the oxetane's reactivity. nih.gov The strategic placement of the amino and carboxamide groups in 3-aminooxetane-3-carboxamide could therefore be used to modulate the electronic and steric properties of a resulting metal complex, influencing the outcome of a catalytic transformation.
Table 3: Potential Ligand Scaffolds from 3-Aminooxetane-3-carboxamide Derivatives
| Ligand Type | Potential Synthetic Route | Potential Metal Coordination | Potential Applications |
|---|---|---|---|
| Oxazoline-based Ligands | Intramolecular cyclization of N-acylated derivative | Bidentate (N,N) | Asymmetric allylic alkylation, Diels-Alder reactions |
| Amino-alcohol Ligands | Reduction of the carboxamide to an amine and alcohol | Bidentate (N,O) | Asymmetric transfer hydrogenation, enantioselective additions |
| Amido-ether Ligands | Direct coordination via amide oxygen and oxetane oxygen | Bidentate (O,O) | Lewis acid catalysis, polymerization catalysis |
Future Research Perspectives and Emerging Directions for 3 Aminooxetane 3 Carboxamide, Acetic Acid Research
Development of Novel Synthetic Disconnections and Methodologies
The synthesis of 3,3-disubstituted oxetanes, including derivatives of 3-aminooxetane-3-carboxamide (B3101191), is an area of intense research, driven by their value in medicinal chemistry. doi.org Future efforts are geared towards creating more efficient, modular, and versatile synthetic routes that avoid harsh conditions and expand substrate scope.
A key area of development involves novel catalytic strategies. For instance, a recently developed method utilizes a combination of photoredox and nickel cross-coupling catalysis to synthesize 3-aryl-3-aminooxetanes from amino acids. beilstein-journals.org This approach is notable for its use of low catalyst loadings and tolerance of various functional groups. beilstein-journals.org Another innovative strategy employs oxetane (B1205548) sulfonyl fluorides (OSFs) as versatile building blocks to access a wide array of 3-aryl-3-aminooxetanes. doi.org
Future methodologies are also likely to focus on asymmetric synthesis to control the stereochemistry of the quaternary center, a crucial aspect for biological applications. The development of practical and scalable syntheses will remain a priority, enabling broader access to this valuable scaffold for research and development. beilstein-journals.orgresearchgate.net A two-step process involving a catalytic Friedel-Crafts reaction followed by mild oxidative cleavage has been reported for preparing arylacetic acids bearing oxetanes, showcasing a concise route to these structures. nih.gov
Comprehensive Understanding of Reactivity Profiles Under Diverse Conditions
A paradigm shift in understanding the reactivity of 3-aminooxetanes has been the recognition of their 1,3-amphoteric nature. researchgate.netnih.gov Unlike the classical view of oxetanes as simple electrophiles prone to nucleophilic ring-opening, 3-aminooxetanes possess both a nucleophilic nitrogen and an electrophilic carbon in a 1,3-relationship. nih.govsigmaaldrich.com This dual reactivity is central to their utility in synthesis.
Systematic studies have demonstrated the amphoteric reactivity of 3-aminooxetanes in a variety of intermolecular [3+2] annulation reactions with polarized π-systems. nih.govrsc.org These reactions provide convergent and rapid access to a diverse range of valuable nitrogen-containing heterocycles. nih.gov
| Reaction Partner | Resulting Heterocycle | Conditions | Yield | Reference |
| Isothiocyanates | Iminothiazolidines | Catalyst-free, mild | High to quantitative | nih.gov |
| Carbon Disulfide (CS₂) | Mercaptothiazolidines | Catalyst-free, mild | High to quantitative | nih.gov |
| Carbon Dioxide (CO₂) | Oxazolidinones | Lewis acid catalyst (e.g., Sc(OTf)₃) | High | nih.gov |
| This table summarizes the outcomes of [3+2] annulation reactions between 3-aminooxetanes and various reaction partners, highlighting the versatility of their amphoteric reactivity. |
Future research will likely explore this amphoteric reactivity with a wider range of reaction partners to further expand the library of accessible heterocycles. nih.gov Investigating the reaction mechanisms under different catalytic systems (e.g., Lewis acids, organocatalysts) and solvent conditions will provide a more comprehensive understanding, enabling finer control over reaction outcomes and the development of asymmetric variants. researchgate.netnih.gov
Advanced Computational Tools for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating the design of novel molecules and predicting their properties. For derivatives of 3-aminooxetane-3-carboxamide, advanced computational tools can guide synthetic efforts and prioritize candidates for specific applications.
Molecular docking simulations are used to predict how these molecules might bind to biological targets, such as enzymes or receptors. mdpi.comjcchems.com This is particularly relevant given the use of the oxetane motif as a bioisostere. doi.orgbeilstein-journals.org By modeling the interactions within a protein's binding site, researchers can design next-generation inhibitors or modulators with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are employed to predict the biological activity and physicochemical properties of designed molecules. mdpi.comjcchems.com Software suites can evaluate pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity in silico, reducing the need for extensive preliminary experimental screening. jcchems.com
| Computational Tool/Method | Application in Predictive Design | Reference |
| Molecular Docking (e.g., PyRx) | Predicts binding modes and affinity to biological targets. | jcchems.com |
| ADME/Toxicity Prediction (e.g., SwissADME, Toxtree) | Evaluates drug-likeness, pharmacokinetic properties, and toxicity profiles. | jcchems.com |
| QSAR/QSPR | Correlates chemical structure with biological activity and physical properties. | mdpi.com |
| Empirical Valence Bond (EVB) | Allows for rapid screening of enzyme variants by calculating free energies of reaction. | mdpi.com |
| This table outlines key computational methods and their roles in the predictive design and evaluation of novel chemical entities based on the 3-aminooxetane scaffold. |
Future work in this area will involve the development of more accurate scoring functions and force fields specifically parameterized for strained ring systems like oxetanes, leading to more reliable predictions of their behavior.
Expansion of Applications in Synthetic Methodologies and Chemical Biology
The 3-aminooxetane-3-carboxamide scaffold is not just a synthetic target but also a powerful tool for building molecular complexity. Its applications in synthetic methodology and chemical biology are rapidly expanding.
As a building block, it serves as a linchpin in the convergent synthesis of complex heterocyclic systems that would otherwise require lengthy, multi-step procedures. nih.gov The ability to participate in [3+2] annulations with partners like carbon dioxide (a cheap and abundant C1 source) to form oxazolidinones highlights its potential in green chemistry. nih.govnih.gov
In medicinal chemistry and chemical biology, the oxetane ring is increasingly used as a bioisosteric replacement for gem-dimethyl and carbonyl groups. doi.orgbeilstein-journals.org This substitution can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. Furthermore, 3-aminooxetane derivatives have been investigated as peptidomimetics, mimicking the structure of peptide bonds to create more stable and effective therapeutic agents. biosynth.com The derivatization of the core structure allows for the creation of libraries of compounds for screening against various biological targets.
Design of Next-Generation Molecular Architectures
The unique combination of features in 3-aminooxetane-3-carboxamide—a strained ring, a quaternary carbon center, and multiple functional groups—makes it an ideal starting point for the design of next-generation molecular architectures. The inherent ring strain of the oxetane can be harnessed not only for ring-opening reactions but also for constructing complex, three-dimensional structures that explore previously inaccessible chemical space. beilstein-journals.org
The amphoteric nature of the 3-aminooxetane core allows for its use in diversity-oriented synthesis, rapidly generating libraries of structurally distinct heterocycles from simple, readily available starting materials. researchgate.netnih.gov This approach is invaluable for drug discovery, where structural diversity is key to finding new leads.
Future designs will likely focus on integrating the 3-aminooxetane motif into more complex scaffolds, such as macrocycles and polycyclic systems. By combining the favorable properties of the oxetane ring with other pharmacologically relevant structures, chemists can design novel molecular architectures with tailored functions, from highly selective therapeutic agents to sophisticated molecular probes for chemical biology research. The development of substrate-controlled reactivity modes will further enable the synthesis of increasingly complex and functional cyclic products. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
